molecular formula C20H23ClN6O3 B5971058 N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B5971058
M. Wt: 430.9 g/mol
InChI Key: BBDMETHWTFAFEZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine carboxamide scaffold. The molecule includes a 5-chloro-2,4-dimethoxyphenyl substituent, which likely enhances its lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in neurological or oncological pathways.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-12-23-24-18-6-7-19(25-27(12)18)26-8-4-5-13(11-26)20(28)22-15-9-14(21)16(29-2)10-17(15)30-3/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDMETHWTFAFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine ring, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. The final steps involve the chlorination and methoxylation of the phenyl ring. Common reagents used in these reactions include chlorinating agents like thionyl chloride and methoxylating agents such as dimethyl sulfate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share common motifs, such as the triazolopyridazine core and substituted piperidine carboxamide groups, but differ in substituents and spatial arrangements, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:

Structural Analogues and Key Differences

Compound Key Substituents Piperidine Position Reported Activity/Notes
Target Compound 5-chloro-2,4-dimethoxyphenyl 3-carboxamide No direct activity data; inferred from analogs .
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () 4-chlorobenzyl, 3-isopropyl triazolo 3-carboxamide Likely optimized for improved metabolic stability due to isopropyl substitution .
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () 4-chlorobenzyl, 3-methyl triazolo 3-carboxamide Methyl group may enhance solubility but reduce target affinity compared to bulkier groups .
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () 3-chloro-4-methoxyphenyl 4-carboxamide Positional isomerism (4-carboxamide vs. 3-carboxamide) could alter receptor binding .

Pharmacokinetic and Pharmacodynamic Insights

  • Steric Effects : The 3-methyl triazolo group (common in ) balances steric bulk and metabolic stability, whereas 3-isopropyl () may improve target residence time but reduce solubility .
  • Piperidine Carboxamide Position : The 3-carboxamide configuration (target compound, ) may favor interactions with polar residues in binding pockets, while 4-carboxamide () could alter conformational flexibility .

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